7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide 7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021260-56-9
VCID: VC6963071
InChI: InChI=1S/C18H14N4O2S/c1-11-4-5-15-21-17-13(18(24)22(15)10-11)7-14(25-17)16(23)20-9-12-3-2-6-19-8-12/h2-8,10H,9H2,1H3,(H,20,23)
SMILES: CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCC4=CN=CC=C4)C=C1
Molecular Formula: C18H14N4O2S
Molecular Weight: 350.4

7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide

CAS No.: 1021260-56-9

Cat. No.: VC6963071

Molecular Formula: C18H14N4O2S

Molecular Weight: 350.4

* For research use only. Not for human or veterinary use.

7-methyl-4-oxo-N-(pyridin-3-ylmethyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide - 1021260-56-9

Specification

CAS No. 1021260-56-9
Molecular Formula C18H14N4O2S
Molecular Weight 350.4
IUPAC Name 12-methyl-2-oxo-N-(pyridin-3-ylmethyl)-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Standard InChI InChI=1S/C18H14N4O2S/c1-11-4-5-15-21-17-13(18(24)22(15)10-11)7-14(25-17)16(23)20-9-12-3-2-6-19-8-12/h2-8,10H,9H2,1H3,(H,20,23)
Standard InChI Key FNGZMDGBAAFVSM-UHFFFAOYSA-N
SMILES CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCC4=CN=CC=C4)C=C1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 12-methyl-2-oxo-N-(pyridin-3-ylmethyl)-6-thia-1,8-diazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide, reflects its polycyclic framework. Key features include:

  • A pyrido[1,2-a]thieno[2,3-d]pyrimidine core with a methyl group at position 7 and a ketone at position 4.

  • A carboxamide group at position 2, linked to a pyridin-3-ylmethyl moiety.
    The molecular formula is C₁₈H₁₄N₄O₂S, with a molecular weight of 350.4 g/mol.

Spectral and Stereochemical Data

  • InChI Key: FNGZMDGBAAFVSM-UHFFFAOYSA-N.

  • SMILES: CC1=CN2C(=NC3=C(C2=O)C=C(S3)C(=O)NCC4=CN=CC=C4)C=C1.
    X-ray crystallography data remain unavailable, but computational models predict a planar configuration for the aromatic systems, with the pyridinylmethyl group adopting a conformation perpendicular to the core .

Synthetic Methodologies

General Synthesis Strategies

The synthesis of pyrido-thieno-pyrimidine derivatives typically involves multi-step cyclization and condensation reactions . For analogous compounds, key steps include:

  • Core Formation: Cyclocondensation of aminothiophene derivatives with pyrido-pyrimidine precursors under acidic or basic conditions .

  • Functionalization: Introduction of the carboxamide group via coupling reactions, such as HATU-mediated amidation between carboxylic acid intermediates and pyridin-3-ylmethylamine .

Example Pathway (Hypothetical):

  • Step 1: Synthesis of 7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylic acid via cyclization of 2-aminothiophene-3-carboxylate with a pyridine-derived diketone .

  • Step 2: Activation of the carboxylic acid using EDCI/HOBt, followed by reaction with pyridin-3-ylmethylamine to yield the target carboxamide.

Challenges and Optimization

  • Yield Limitations: Multi-step syntheses often suffer from low yields (30–50%) due to steric hindrance and side reactions .

  • Purification: Chromatographic techniques (e.g., silica gel, HPLC) are essential for isolating the final product.

Biological Activity and Mechanistic Insights

Table 1: Comparative Cytotoxicity and VEGFR-2 Inhibition of Selected Analogs

CompoundMCF-7 IC₅₀ (μM)HepG2 IC₅₀ (μM)VEGFR-2 IC₅₀ (μM)
1810.1724.270.18
Sorafenib9.9813.260.12

Apoptotic Mechanisms

  • Cell Cycle Arrest: Analogous compounds induce G2/M phase arrest in MCF-7 cells (15.4% vs. 11.88% control) .

  • Apoptosis Induction: Upregulation of pro-apoptotic BAX (3.6-fold) and caspases-8/9 (2.6- and 5.4-fold), coupled with Bcl-2 suppression (3.1-fold) .

Pharmacological and Toxicological Profiles

ADMET Predictions

Computational models for thieno[2,3-d]pyrimidine derivatives suggest:

  • Absorption: Moderate intestinal permeability (LogP = 2.8–3.5) .

  • Metabolism: Hepatic clearance via CYP3A4-mediated oxidation .

  • Toxicity: Low cardiotoxicity risk but potential hepatotoxicity at high doses .

Selectivity and Off-Target Effects

Kinase profiling studies indicate selectivity for VEGFR-2 over EGFR and PDGFR, minimizing off-target liabilities .

Structure-Activity Relationships (SAR)

Critical structural determinants for activity include:

  • Pyridinylmethyl Group: Enhances solubility and hydrogen bonding with kinase active sites (e.g., Glu883, Asp1044 in VEGFR-2) .

  • Thieno-Pyrimidine Core: Facilitates π-π stacking with hydrophobic pockets (Leu887, Ile890) .

Applications in Drug Development

Preclinical Prospects

  • Angiogenesis Inhibition: Potential use in cancers reliant on VEGF signaling (e.g., hepatocellular carcinoma, breast cancer) .

  • Combination Therapy: Synergy with checkpoint inhibitors or chemotherapeutic agents warrants exploration.

Formulation Challenges

  • Solubility: Low aqueous solubility (<10 μg/mL) necessitates prodrug strategies or nanocarrier systems.

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